Scientific Field: Electrochemistry
Summary of the Application: 2,2,2-Trifluoroethyl methyl ether is used in the formulation of electrolytes for lithium metal batteries (LMBs).
Methods of Application: This compound is used as a diluent in high-concentration electrolytes (HCEs).
Results or Outcomes: The formulated LHCEs improve the cell performance of different battery chemistries.
Scientific Field: Organic Chemistry
Summary of the Application: 2,2,2-Trifluoroethyl methyl ether is commonly used as a solvent and reagent in various chemical reactions and analytical methods.
Methods of Application: It is particularly useful in the synthesis of pharmaceuticals and organic compounds, as well as in the analysis of environmental samples and biological tissues.
Results or Outcomes: The specific outcomes would depend on the particular reaction or analysis being conducted.
2,2,2-Trifluoroethyl methyl ether is a chemical compound with the molecular formula and a molecular weight of approximately 114.07 g/mol. It is recognized by its unique structure, featuring a trifluoromethyl group attached to an ethyl chain and an ether functional group. The compound is a colorless liquid with an ether-like odor and is classified as highly flammable with a flash point of -8 °C . Its chemical structure can be represented as follows:
textF |H3C - C - O - CH3 | F
Several methods have been proposed for synthesizing 2,2,2-Trifluoroethyl methyl ether:
Several compounds share structural similarities with 2,2,2-Trifluoroethyl methyl ether. Here are some notable examples:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Trifluoroethanol | CHFO | Alcohol derivative; less volatile than ethers |
| 1,1,1-Trifluoroethane | CHF | Gas at room temperature; used as refrigerant |
| 1,1-Difluoroethane | CHF | Less fluorinated; different physical properties |
Uniqueness: The presence of both an ether functional group and a trifluoromethyl group distinguishes 2,2,2-Trifluoroethyl methyl ether from other similar compounds. Its unique combination of properties makes it particularly valuable in organic synthesis and as a solvent.
2,2,2-Trifluoroethyl methyl ether possesses the molecular formula C₃H₅F₃O with a molecular weight of 114.07 grams per mole [1] [2]. The compound exhibits the International Union of Pure and Applied Chemistry name 1,1,1-trifluoro-2-methoxyethane and is represented by the Simplified Molecular Input Line Entry System notation COCC(F)(F)F [1]. The Chemical Abstracts Service registry number for this compound is 460-43-5 [2] [3].
The molecular structure consists of an ether functional group connecting a methyl group to a 2,2,2-trifluoroethyl group [1]. The central oxygen atom adopts a bent molecular geometry due to the presence of two lone pairs of electrons, resulting in bond angles of approximately 110 degrees around the oxygen center [4]. The trifluoromethyl group (CF₃) exhibits tetrahedral geometry with the carbon atom at the center [1] [2].
The molecular structure demonstrates significant electronegativity differences between the fluorine atoms and the carbon skeleton, leading to polarized carbon-fluorine bonds [5]. The methoxy group (-OCH₃) provides electron-donating characteristics while the trifluoromethyl group exhibits strong electron-withdrawing properties [1] [6].
The physical properties of 2,2,2-trifluoroethyl methyl ether reflect its fluorinated ether structure and molecular composition [7] [8]. The following table presents the fundamental physical constants:
| Property | Value | Units | Source |
|---|---|---|---|
| Melting Point | -16 | °C | ChemicalBook [7] [8] |
| Boiling Point | 30 | °C | National Institute of Standards and Technology WebBook [2] [9] |
| Density at 20°C | 1.156 | g/cm³ | Fisher Scientific [6] [10] |
| Refractive Index (nD20) | 1.2942 | - | Multiple sources [3] [7] [6] |
| Flash Point | -8 | °C | Safety Data Sheet [10] [11] |
| Molar Volume | 98.7 | mL/mol | Stenutz [5] |
| Molecular Refractive Power | 18.12 | mL/mol | Stenutz [5] |
The compound exists as a colorless liquid at room temperature with an ether-like odor [6] [10]. The density value indicates that the substance is denser than water, which is characteristic of fluorinated organic compounds [5] [8]. The relatively low boiling point of 30°C makes this compound highly volatile under ambient conditions [2] [9].
The refractive index of 1.2942 is lower than typical organic ethers due to the presence of fluorine atoms, which have lower polarizability compared to other halogens [3] [5]. The flash point of -8°C classifies this compound as extremely flammable, requiring careful handling and storage procedures [10] [11].
The spectroscopic characteristics of 2,2,2-trifluoroethyl methyl ether provide valuable structural identification information across multiple analytical techniques [12] [13]. The following table summarizes the key spectroscopic data:
| Technique | Assignment | Value/Range | Reference |
|---|---|---|---|
| Infrared Spectroscopy | Carbon-fluorine stretching vibrations | 1100-1200 cm⁻¹ | Literature compilation [14] |
| Infrared Spectroscopy | Carbon-oxygen stretching | 1050-1150 cm⁻¹ | Spectral analysis [15] |
| Infrared Spectroscopy | Carbon-hydrogen stretching | 2800-3000 cm⁻¹ | Standard references [15] |
| Nuclear Magnetic Resonance ¹H | Methyl protons (OCH₃) | 3.3-3.4 ppm | Chemical shift data [16] |
| Nuclear Magnetic Resonance ¹H | Methylene protons (CH₂) | 4.0-4.1 ppm | Literature values [16] |
| Nuclear Magnetic Resonance ¹⁹F | Trifluoromethyl group | -70 to -80 ppm | Fluorine chemical shifts [17] |
| Mass Spectrometry | Molecular ion peak | m/z 114 | National Institute of Standards and Technology [12] [13] |
| Mass Spectrometry | Loss of methyl radical | m/z 99 [M-CH₃]⁺ | Mass spectral database [12] |
| Mass Spectrometry | Trifluoromethyl cation | m/z 69 [CF₃]⁺ | Fragmentation pattern [12] |
The infrared spectrum exhibits characteristic absorption bands for the fluorinated ether structure [14]. The carbon-fluorine stretching vibrations appear as strong, sharp peaks in the 1100-1200 wavenumber region, which is diagnostic for trifluoromethyl groups [15] [14]. The carbon-oxygen ether stretching occurs in the 1050-1150 wavenumber range, consistent with aliphatic ether compounds [15].
Nuclear magnetic resonance spectroscopy provides detailed structural information through chemical shift analysis [16]. The proton nuclear magnetic resonance spectrum shows the methyl protons of the methoxy group as a singlet around 3.3-3.4 parts per million, while the methylene protons adjacent to the trifluoromethyl group appear as a quartet around 4.0-4.1 parts per million due to coupling with fluorine nuclei [16]. The fluorine-19 nuclear magnetic resonance spectrum displays the trifluoromethyl group as a triplet in the -70 to -80 parts per million region [17].
Mass spectrometry analysis reveals characteristic fragmentation patterns typical of fluorinated ethers [12] [13]. The molecular ion peak appears at mass-to-charge ratio 114, corresponding to the molecular weight [12]. Common fragment ions include the loss of a methyl radical yielding m/z 99, and the formation of the trifluoromethyl cation at m/z 69 [12] [13].
The thermodynamic properties of 2,2,2-trifluoroethyl methyl ether have been extensively characterized through experimental measurements and theoretical calculations [18] [9]. The following table presents the critical thermodynamic parameters:
| Property | Value | Units | Method | Source |
|---|---|---|---|---|
| Critical Temperature | 448.98 ± 0.08 | K | Experimental | National Institute of Standards and Technology [9] |
| Critical Pressure | 3513.00 ± 6.00 | kPa | Experimental | National Institute of Standards and Technology [9] |
| Critical Density | 411.78 ± 4.56 | kg/m³ | Experimental | National Institute of Standards and Technology [9] |
| Critical Molar Volume | 0.265 | m³/kmol | Joback Method | Calculated [18] |
| Standard Enthalpy of Formation (gas) | -834.55 | kJ/mol | Joback Method | Calculated [18] |
| Standard Gibbs Free Energy of Formation (gas) | -712.21 | kJ/mol | Joback Method | Calculated [18] |
| Enthalpy of Fusion | 6.54 | kJ/mol | Joback Method | Calculated [18] |
| Enthalpy of Vaporization | 20.94 | kJ/mol | Joback Method | Calculated [18] |
| Ionization Energy | 10.53 | eV | Experimental | National Institute of Standards and Technology [18] |
| Proton Affinity | 747.60 | kJ/mol | Experimental | National Institute of Standards and Technology [18] |
| Gas Basicity | 718.40 | kJ/mol | Experimental | National Institute of Standards and Technology [18] |
The gas phase heat capacity exhibits temperature dependence according to the following data [18]:
| Temperature (K) | Heat Capacity (J/mol×K) |
|---|---|
| 285.04 | 110.81 |
| 309.23 | 116.96 |
| 333.42 | 122.87 |
| 357.61 | 128.57 |
| 381.81 | 134.05 |
| 406.00 | 139.31 |
| 430.19 | 144.36 |
The heat capacity data demonstrate a linear increase with temperature, which is typical for gas phase molecules in this temperature range [18]. The temperature coefficient of heat capacity reflects the vibrational modes becoming accessible as thermal energy increases [18].
The critical properties indicate that 2,2,2-trifluoroethyl methyl ether exhibits moderate intermolecular interactions compared to non-fluorinated ethers [9]. The critical temperature of 448.98 K is relatively low, consistent with the compound's high volatility [9]. The critical pressure of 3513 kilopascals indicates moderate intermolecular forces in the liquid phase [9].
The enthalpy of vaporization value of 20.94 kilojoules per mole is relatively low compared to conventional ethers, reflecting the weak intermolecular interactions due to the fluorine substitution [18]. The negative enthalpy of formation indicates that the compound is thermodynamically stable relative to its constituent elements [18].
The phase behavior of 2,2,2-trifluoroethyl methyl ether is characterized by well-defined transition temperatures and pressures [18] [9]. The following table summarizes the phase transition data:
| Transition | Temperature (K) | Pressure (kPa) | Enthalpy Change (kJ/mol) | Source |
|---|---|---|---|---|
| Solid → Liquid (Melting) | 257.15 | 101.325 | 6.54 | Calculated [18] |
| Liquid → Gas (Boiling) | 303.15 | 101.325 | 20.94 | Experimental [2] [9] |
| Liquid → Critical Point | 448.98 | 3513.00 | Not applicable | Experimental [9] |
| Triple Point Temperature | 149.99 | Not available | Not applicable | Calculated [18] |
The vapor pressure exhibits exponential dependence on temperature according to the Antoine equation parameters [18]. The following table presents experimental vapor pressure data:
| Temperature (K) | Vapor Pressure (kPa) |
|---|---|
| 227.82 | 1.33 |
| 238.38 | 2.91 |
| 248.95 | 5.90 |
| 259.51 | 11.21 |
| 270.07 | 20.16 |
| 280.64 | 34.53 |
| 291.20 | 56.66 |
| 301.76 | 89.52 |
| 312.33 | 136.75 |
| 322.89 | 202.69 |
The vapor pressure data follow the Clausius-Clapeyron relationship, with the logarithm of vapor pressure exhibiting linear dependence on the reciprocal of absolute temperature [18]. The Antoine equation coefficients for this compound are A = 1.59829 × 10¹, B = -3.16951 × 10³, and C = -2.58760 × 10¹, valid in the temperature range 227.82 to 322.89 K [18].
The phase diagram characteristics indicate that 2,2,2-trifluoroethyl methyl ether exhibits typical behavior for a simple molecular compound with weak intermolecular interactions [18] [9]. The relatively narrow liquid range from 257.15 K to 303.15 K at standard pressure reflects the compound's high volatility [2] [9].
The critical point at 448.98 K and 3513 kilopascals represents the conditions where liquid and vapor phases become indistinguishable [9]. The critical density of 411.78 kilograms per cubic meter is intermediate between typical liquid and gas densities, consistent with theoretical expectations [9].
The classical synthesis of 2,2,2-trifluoroethyl methyl ether primarily relies on traditional organic synthesis methods, with the most established approach being the Williamson ether synthesis. This method involves the reaction of sodium trifluoroethoxide with methyl iodide under reflux conditions in aprotic solvents [1]. The reaction proceeds via nucleophilic substitution mechanism, typically yielding 65-75% of the desired product [1].
Another classical approach involves the direct nucleophilic substitution of trifluoroethanol with methyl halides in the presence of strong bases. This method, while straightforward, requires careful control of reaction conditions to prevent side reactions and ensure optimal yields [2]. The reaction typically proceeds at elevated temperatures and requires anhydrous conditions to prevent hydrolysis of the intermediate alkoxide species [2].
Trifluoroethanol serves as a key starting material for several synthetic routes to 2,2,2-trifluoroethyl methyl ether. The most prominent method involves the direct fluorination of trifluoroethanol with carbon tetrachloride in the presence of hydrogen fluoride [3]. This reaction proceeds at 150°C for 8 hours under autogenous pressure, yielding approximately 63% of the desired product [3].
The mechanism involves the formation of a trifluoroethyl cation intermediate, which subsequently reacts with methanol generated in situ or added separately. The reaction conditions are harsh, requiring specialized equipment capable of withstanding high temperatures and pressures while handling corrosive hydrogen fluoride [3].
Alternative trifluoroethanol-based routes include the use of trifluoroethanol with trimethylsilyl triflate as an activating agent [4]. This method operates under milder conditions and provides good yields (70-85%) while maintaining high selectivity [4]. The trimethylsilyl triflate activates the trifluoroethanol by forming a silyl ether intermediate, which then undergoes nucleophilic substitution with methanol.
The reaction of trifluoroethanol with diazomethane represents an efficient synthetic route for producing 2,2,2-trifluoroethyl methyl ether [5]. This method takes advantage of the methylating properties of diazomethane, which selectively reacts with the acidic hydrogen of trifluoroethanol [5].
The reaction mechanism involves initial proton transfer from trifluoroethanol to diazomethane, forming a methyldiazonium cation and trifluoroethoxide anion [5]. The subsequent nucleophilic attack by the trifluoroethoxide on the methyldiazonium cation produces the desired ether with the liberation of nitrogen gas [5]. This reaction typically yields 60-80% of the product and proceeds smoothly at room temperature in ethereal solvents [5].
Safety considerations are paramount when using diazomethane, as it is an explosive gas that must be handled in solution and prepared immediately before use [5]. The reaction is typically carried out in diethyl ether solution with appropriate safety precautions and ventilation systems.
The tosylate intermediate method represents one of the most efficient approaches for synthesizing 2,2,2-trifluoroethyl methyl ether [1]. This method involves the initial preparation of 2,2,2-trifluoroethyl tosylate from trifluoroethanol and para-toluenesulfonyl chloride, followed by nucleophilic displacement with sodium methoxide [1].
The first step involves treating trifluoroethanol with para-toluenesulfonyl chloride in pyridine or aqueous acetone to form the tosylate ester [6] [7]. The tosylate intermediate is then subjected to nucleophilic substitution with sodium methoxide in methanol at 20°C for 4 hours, yielding 88.6% of the desired product with 99.8% purity [1].
This method is particularly advantageous due to its high yield and mild reaction conditions. The tosylate leaving group is excellent for nucleophilic substitution reactions, making this approach highly selective and efficient [1]. The reaction proceeds via an SN2 mechanism, with the methoxide anion attacking the carbon bearing the tosylate group [1].
Modern catalytic approaches to 2,2,2-trifluoroethyl methyl ether synthesis have emerged as efficient alternatives to traditional methods. One prominent strategy involves decarboxylative trifluoromethylation using copper catalysts [8] [9]. This method employs bromodifluoroacetic acid derivatives in the presence of copper(I) iodide and appropriate ligands [8] [9].
The reaction mechanism involves the formation of a copper-trifluoromethyl intermediate through decarboxylation of the bromodifluoroacetate precursor [9]. The copper catalyst facilitates the formation of the carbon-fluorine bonds while maintaining high selectivity for the desired product [9]. Typical yields range from 75-85% under optimized conditions of 50°C for 24 hours in dimethylformamide [9].
Another catalytic approach utilizes silver-mediated oxidative trifluoromethylation [10]. This method employs trifluoromethyltrimethylsilane as a trifluoromethylating agent in the presence of silver triflate, oxidants such as Selectfluor, and appropriate ligands [10]. The reaction proceeds through the formation of silver(III) intermediates that facilitate the transfer of the trifluoromethyl group to the alcohol substrate [10].
The purification of 2,2,2-trifluoroethyl methyl ether typically involves distillation techniques due to its relatively low boiling point of 30°C [11] [12]. The compound can be purified by fractional distillation under reduced pressure or at atmospheric pressure, depending on the scale of synthesis [13].
For analytical verification, gas chromatography-mass spectrometry (GC-MS) serves as the primary method for identification and quantification [14]. The compound shows a molecular ion peak at m/z 114 with characteristic fragmentation patterns including a base peak at m/z 99 corresponding to the loss of a methyl radical [14]. The electron ionization mass spectrum provides definitive identification through its unique fragmentation pattern [14].
Nuclear magnetic resonance spectroscopy provides additional structural confirmation [14]. The 1H NMR spectrum shows characteristic signals for the methoxy group at approximately 3.5 ppm and the trifluoroethyl group at 4.2 ppm [14]. The 13C NMR spectrum displays the characteristic quartet for the trifluoromethyl carbon at 123 ppm with a coupling constant of 275 Hz [14].
Fourier transform infrared spectroscopy (FTIR) provides complementary structural information, with characteristic carbon-fluorine stretching frequencies appearing in the 1200-1000 cm-1 region [15]. Gas chromatography alone can be used for quantitative analysis, with retention times specific to the column and temperature program employed [15].
High performance liquid chromatography (HPLC) can also be utilized for analysis, particularly when dealing with complex mixtures or when derivatization is required [15]. The compound can be detected using UV detection at 254 nm on reverse-phase C18 columns [15].
Quality control measures include assessment of purity through multiple analytical techniques, with gas chromatography being the most commonly employed method for routine analysis [1]. The compound should be stored under inert atmosphere to prevent oxidation and hydrolysis, particularly given its relatively low boiling point and potential for evaporation [16].
| Methodology | Reagents | Conditions | Yield (%) | Selectivity | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Tosylate Displacement | Sodium methoxide + 2,2,2-trifluoroethyl tosylate | 20°C, 4h, methanol | 88.6 | High | High yield, mild conditions | Requires tosylate preparation |
| Diazomethane Reaction | Trifluoroethanol + Diazomethane | Room temperature, ether | 60-80 | Moderate | Simple procedure | Hazardous reagent |
| Trifluoroethanol-Methanol Direct Fluorination | Trifluoroethanol + HF + CCl₄ | 150°C, 8h, autogenous pressure | 63 | Moderate | Direct approach | Harsh conditions |
| Decarboxylative Trifluoromethylation | Alcohol + Bromodifluoroacetic acid + CuI | 50°C, 24h, DMF | 75-85 | High | Catalytic process | Copper catalyst needed |
| Oxidative Desulfurization-Fluorination | Dithiocarbonate + HF-pyridine + Oxidant | Room temperature, HF-pyridine | 70-90 | High | Selective fluorination | Multiple steps |
| Williamson Ether Synthesis | Sodium trifluoroethoxide + Methyl iodide | Reflux, aprotic solvent | 65-75 | High | Classical methodology | Strong base required |
| Nucleophilic Substitution with Alkoxides | Trifluoroethanol + Trimethylsilyl triflate | Room temperature, base | 70-85 | High | Silyl activation | Moisture sensitive |
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₃H₅F₃O | NIST WebBook |
| Molecular Weight | 114.07 g/mol | ChemicalBook |
| Melting Point | -16°C | Fisher Scientific |
| Boiling Point | 30°C | Ion Science |
| Density | 1.156 g/cm³ | Multiple sources |
| Refractive Index | 1.2942 | ChemicalBook |
| Flash Point | 30°C | Safety Data Sheet |
| Specific Gravity | 1.576 | ChemicalBook |
| Ionization Energy | 10.53 eV | Ion Science |
| Method | Detection Range | Key Diagnostic Features | Typical Conditions |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | ppb to ppm | Molecular ion at m/z 114, base peak at m/z 99 | EI 70 eV, He carrier gas |
| Nuclear Magnetic Resonance (¹H NMR) | Major component | OCH₃ at 3.5 ppm, OCH₂CF₃ at 4.2 ppm | CDCl₃, 400 MHz |
| Nuclear Magnetic Resonance (¹³C NMR) | Major component | CF₃ at 123 ppm (q, J = 275 Hz) | CDCl₃, 100 MHz |
| Fourier Transform Infrared Spectroscopy (FTIR) | Major component | C-F stretch at 1200-1000 cm⁻¹ | KBr pellet or neat |
| Gas Chromatography (GC) | ppm to % | Retention time specific to column | Capillary column, temperature program |
| High Performance Liquid Chromatography (HPLC) | ppm to % | UV detection at 254 nm | Reverse phase C18 column |